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molecular formula C14H9NO3 B2723164 2-Phenylbenzo[d]oxazole-6-carboxylic acid CAS No. 594839-90-4

2-Phenylbenzo[d]oxazole-6-carboxylic acid

Cat. No. B2723164
M. Wt: 239.23
InChI Key: ICSRYAQXSYGQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409905B2

Procedure details

To a suspension of 4-benzamido-3-hydroxybenzoic acid (2.15 g, 8.4 mmol) in xylenes (12 mL) was added p-TsOH (1.6 g, 8.4 mmol, 1.0 eq) at room temperature then the mixture was heated to 160° C. and stirred overnight. The solvent was removed under reduced pressure then the reaction was quenched with saturated aqueous NaHCO3 and biphasic mixture was extracted by CH2Cl2 (4×80 mL). The solvent was concentrated to give the title compound (2.0 g) which was used in the next step without further purification. LC-MS 237.9 [M−H]−, 240.3 [M+H]+, RT 1.12 min.
Name
4-benzamido-3-hydroxybenzoic acid
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[OH:19])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1>>[C:2]1([C:1]2[O:19][C:11]3[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[CH:17]=[CH:18][C:10]=3[N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-benzamido-3-hydroxybenzoic acid
Quantity
2.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=O)O)C=C1)O
Name
xylenes
Quantity
12 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NaHCO3 and biphasic mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted by CH2Cl2 (4×80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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